molecular formula C6H7ClN2O2 B1277776 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid CAS No. 913839-78-8

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1277776
M. Wt: 174.58 g/mol
InChI Key: JFKQKQVXRVGXGC-UHFFFAOYSA-N
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Description

The compound of interest, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the chloro substituent and the propanoic acid moiety suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific reactions, with the structure confirmed by single-crystal X-ray analysis . Although the exact synthesis of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For example, the molecular structure and vibrational spectra of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were analyzed using density functional theory (DFT) methods . The study of such compounds often includes the computation of equilibrium geometry, vibrational wavenumbers, and the evaluation of nonlinear optical properties. These analyses provide insights into the electronic distribution within the molecule, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. The compound 3-(Diphenylphosphino)propanoic acid has been used as an efficient ligand for copper-catalyzed C-N coupling reactions, demonstrating the reactivity of the pyrazole moiety in facilitating bond formation between nitrogen-containing heterocycles and aryl halides . This suggests that 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid could also be involved in similar coupling reactions, potentially yielding a range of N-arylated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of a carboxylic acid group, as in 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, can lead to the formation of hydrogen-bonded dimers in the solid state . Such interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as HOMO-LUMO gaps, can give insights into the compound's chemical reactivity and potential as an inhibitor or ligand in biological systems .

Scientific Research Applications

  • Synthesis and Structural Analysis : Kumarasinghe, Hruby, and Nichol (2009) discuss the synthesis of related pyrazole derivatives, emphasizing the importance of X-ray analysis for unambiguous structure determination. They highlight the complexity of identifying regioisomers and the extensive use of hydrogen bonding in these structures (Kumarasinghe, Hruby, & Nichol, 2009).

  • Chemical Properties and Reactions : Deepa, Babu, Parameshwar, and Reddy (2012) explored the conversion of pyrazole-1H-4-yl-acrylic acids to 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids. Their study compares yields from different synthesis methods and highlights the effectiveness and simplicity of certain procedures (Deepa, Babu, Parameshwar, & Reddy, 2012).

  • Potential Pharmacological Activities : Bondavalli et al. (1990) synthesized N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid. Some compounds exhibited sedative, local anesthetic, and antiaggregating activities, with moderate analgesic and antiinflammatory effects in animal studies (Bondavalli et al., 1990).

  • Development for Insecticidal Applications : Yang et al. (2019) evaluated cyclization strategies for synthesizing a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for the insecticidal candidate tyclopyrazoflor. This study showcases the application of this compound in developing insecticides (Yang et al., 2019).

Future Directions

The future directions for “3-(4-chloro-1H-pyrazol-1-yl)propanoic acid” could involve further exploration of its synthesis, chemical properties, and potential applications. Given its structural similarity to other pyrazole derivatives, it may exhibit interesting biological activities that could be harnessed for therapeutic purposes .

properties

IUPAC Name

3-(4-chloropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKQKQVXRVGXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426995
Record name 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid

CAS RN

913839-78-8
Record name 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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